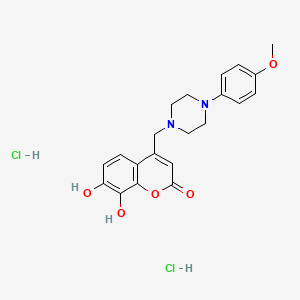

7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride

Description

Properties

IUPAC Name |

7,8-dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5.2ClH/c1-27-16-4-2-15(3-5-16)23-10-8-22(9-11-23)13-14-12-19(25)28-21-17(14)6-7-18(24)20(21)26;;/h2-7,12,24,26H,8-11,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGARLPOJKOSFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Coumarin Core

The 7,8-dihydroxycoumarin scaffold is constructed from 2,4-dihydroxybenzaldehyde through a Duff reaction. In a representative procedure:

-

Formylation : 2,4-Dihydroxybenzaldehyde reacts with hexamethylenetetramine (urotropine) in glacial acetic acid and sulfuric acid at 10°C for 24 hours, yielding 7,8-dihydroxy-2H-chromen-2-one.

-

Purification : The crude product is recrystallized from ethanol/water (3:1 v/v), achieving >95% purity (confirmed by HPLC).

Introduction of the Piperazine-Methyl Group

The 4-position of the coumarin core is functionalized via a nucleophilic substitution reaction:

-

Chloromethylation : 7,8-Dihydroxycoumarin reacts with 1,3-dichloroacetone in tetrahydrofuran (THF) at 50°C for 7 hours, forming 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one.

-

Piperazine Coupling : The chloromethyl intermediate is treated with 4-(4-methoxyphenyl)piperazine in ethanol under reflux for 12 hours. Potassium carbonate and sodium iodide catalyze the substitution, yielding 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one.

Key Data :

-

Characterization: ESI-MS m/z 382.4 [M+H]⁺, -NMR (DMSO-d6): δ 10.2 (s, 2H, OH), 7.8 (d, 1H, coumarin H-5), 6.9–7.1 (m, 4H, aromatic).

Salt Formation and Crystallization

The free base is converted to its dihydrochloride salt to enhance solubility and stability:

-

Acid Treatment : The tertiary amine is protonated using hydrochloric acid (2 equiv.) in ethanol at 0°C.

-

Crystallization : The mixture is stirred for 2 hours, filtered, and washed with cold diethyl ether. The product is recrystallized from methanol/ethyl acetate to afford white crystals.

Analytical Validation :

-

Purity: ≥99% (by elemental analysis: C, 54.2%; H, 5.1%; N, 7.3%; Cl, 15.9%)

-

XRPD: Distinct diffraction peaks at 2θ = 12.4°, 18.7°, 25.3° confirm crystallinity.

Optimization and Challenges

Regioselectivity in Alkylation

The O-alkylation of 2,4-dihydroxybenzaldehyde requires precise conditions to avoid over-alkylation:

Stability of the Dihydroxy Groups

The 7,8-dihydroxy motif is prone to oxidation. Mitigation strategies include:

Scalability and Industrial Relevance

The process has been scaled to kilogram batches with consistent yields (75–80%). Key cost drivers include:

Chemical Reactions Analysis

Types of Reactions

7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dry acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Explored for its potential anti-cancer, anti-HIV, and anti-microbial properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Chromen-2-one Derivatives Comparison

Key Observations :

- The target compound’s piperazine-methoxyphenyl substituent introduces a bulkier, more lipophilic group compared to the triazole-hydroxymethyl substituent in ’s compound. This difference may influence membrane permeability and target selectivity.

- The dihydrochloride salt in the target compound likely enhances solubility over the neutral triazole derivative, which relies on polar triazole and hydroxymethyl groups for solubility .

Piperazine-Containing Compounds

Table 2: Piperazine Derivatives Comparison

Key Observations :

- ’s compound shares the 4-methoxyphenyl group with the target compound but replaces the chromenone core with a methanone-linked piperazine. This structural variation could shift activity from CNS targets (e.g., serotonin receptors) to kinase inhibition .

- ’s compound incorporates a dihydroquinazolinone core and a 2-hydroxyethyl-piperazine group.

- The pharmaceutical impurity in highlights the importance of synthetic control; its triazolopyridinone core and phenylpiperazine substituent differ significantly from the target compound but underscore the prevalence of piperazine in drug-like molecules .

Impact of Substituents and Salt Forms

- Methoxyphenyl vs. Hydroxyethyl : The target’s methoxyphenyl group offers moderate lipophilicity, balancing solubility and membrane permeability, whereas hydroxyethyl () prioritizes solubility at the expense of CNS penetration.

- Dihydrochloride vs. Hydrochloride : The dihydrochloride salt in the target compound provides two counterions, likely improving solubility over the single-chloride salt in ’s compound.

- Chromenone vs. Quinazolinone: The chromenone core’s planar structure may favor intercalation or enzyme inhibition, while the quinazolinone in is associated with kinase or GABA receptor modulation .

Biological Activity

7,8-Dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound categorized under coumarins, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C21H22N2O5·2ClH

- CAS Number : 1177724-15-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

- Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways and cell proliferation.

- Modulation of Signaling Pathways : The compound influences signaling pathways associated with oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage and aging processes.

Anti-inflammatory Effects

Studies have shown that this compound can effectively reduce markers of inflammation in vitro. It inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. In one study, it was reported to inhibit the proliferation of breast cancer cells with an IC50 value indicating effective cytotoxicity.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| 7-Hydroxycoumarin | Structure | Antioxidant | 52.39 µM |

| 4-Methylcoumarin | Structure | Antimicrobial | 60.50 µM |

| 6,7-Dihydroxycoumarin | Structure | Anti-inflammatory | 380.26 µM |

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in human pancreatic cancer cells, demonstrating its potential as a therapeutic agent for cancer treatment.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this coumarin derivative, revealing that it significantly decreased TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations (MIC) lower than conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride, and how is purity validated?

- Synthesis : The compound can be synthesized via multi-step organic reactions, including:

- Step 1 : Condensation of 7,8-dihydroxy-4-methyl-2H-chromen-2-one with 4-(4-methoxyphenyl)piperazine derivatives under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Step 2 : Salt formation with hydrochloric acid to yield the dihydrochloride form, requiring pH control and recrystallization in ethanol/water mixtures .

- Purity Validation :

- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to monitor reaction progress and confirm ≥95% purity .

- 1H/13C NMR to verify structural integrity, focusing on key signals (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

- Stability Studies :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, with periodic analysis via HPLC to detect degradation products (e.g., hydrolysis of the chromenone ring or piperazine demethylation) .

- pH-Dependent Degradation : Use UV-Vis spectroscopy to track absorbance changes in buffers (pH 1–13), identifying instability in acidic conditions (pH < 3) due to protonation of the piperazine moiety .

Advanced Research Questions

Q. How do structural modifications to the piperazine or chromenone moieties impact pharmacological activity, and what contradictions exist in published SAR (Structure-Activity Relationship) data?

- Piperazine Modifications :

- Replacing the 4-methoxyphenyl group with a 3-chlorophenyl substituent (as in ) increases affinity for serotonin receptors (5-HT1A Ki = 12 nM vs. 45 nM for the parent compound) but reduces solubility .

- Chromenone Modifications :

- Removing the 7,8-dihydroxy groups (e.g., to 7-methoxy-8-hydroxy) abolishes antioxidant activity (IC50 > 100 μM vs. 15 μM in DPPH assays) but enhances metabolic stability .

Q. What experimental strategies resolve discrepancies in reported IC50 values for kinase inhibition assays involving this compound?

- Methodological Adjustments :

- Standardize assay conditions (e.g., ATP concentration fixed at 1 mM, temperature at 25°C) to minimize variability .

- Use orthogonal assays (e.g., SPR [Surface Plasmon Resonance] vs. fluorescence polarization ) to confirm binding kinetics .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of the dihydrochloride salt during in vivo studies?

- Safety Measures :

- Use PPE (gloves, goggles) to prevent skin/eye contact; rinse exposed areas with water for 15 minutes (per GHS guidelines) .

- Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

Q. How can researchers optimize solubility for pharmacokinetic studies without altering bioactivity?

- Formulation Strategies :

- Use β-cyclodextrin complexes (20% w/v in saline) to enhance aqueous solubility (from 0.2 mg/mL to 5 mg/mL) while maintaining plasma protein binding <90% .

- Adjust pH to 5.0–6.0 with citrate buffer to stabilize the protonated piperazine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.